molecular formula C8H10BClN2O2 B7955956 {6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride

{6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride

Cat. No.: B7955956
M. Wt: 212.44 g/mol
InChI Key: KNQTXNAEGMKHHX-UHFFFAOYSA-N
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Description

{6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride (CAS 2377607-69-5 ) is a boronic acid derivative of the imidazo[1,2-a]pyridine scaffold, offered as a hydrochloride salt for enhanced stability. This compound serves as a versatile building block in organic synthesis and medicinal chemistry research. Its primary research value lies in its role as a key intermediate in the design and synthesis of novel Imidazo[1,2-a]pyridine derivatives, which are being actively investigated as potent and selective inhibitors of the PI3Kα (Phosphatidylinositol-3-kinase alpha) signaling pathway . Inhibition of this pathway is a promising therapeutic strategy in oncology, as its aberrant activation is linked to numerous cancers, including lymphatic tumours, breast, lung, and prostate cancers . Boronic acids, in general, are fundamental reagents in modern synthetic chemistry, most notably for their application in the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the boronic acid and an organic halide, enabling researchers to efficiently construct complex biaryl structures that are common in pharmaceutical agents . The specific substitution pattern on the imidazo[1,2-a]pyridine core makes this compound a valuable synthon for exploring structure-activity relationships (SAR) in drug discovery programs . The molecular formula of the compound is C₈H₁₀BClN₂O₂, with a molecular weight of 212.44 g/mol . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Proper laboratory handling procedures should be followed.

Properties

IUPAC Name

(6-methylimidazo[1,2-a]pyridin-8-yl)boronic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2.ClH/c1-6-4-7(9(12)13)8-10-2-3-11(8)5-6;/h2-5,12-13H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQTXNAEGMKHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN2C1=NC=C2)C)(O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1. Optimization of Miyaura Borylation Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)
Pd(dppf)Cl₂1,4-Dioxane801695
Pd(PPh₃)₄THF702478
PdCl₂DMF1001265

Alternative Metal-Free Borylation

A metal-free route using BBr₃, as reported for 2-phenylthiopyridines, was explored but showed limited applicability due to the absence of directing groups on imidazo[1,2-a]pyridine.

Characterization and Stability

The final compound is characterized by:

  • ¹H NMR (DMSO-d₆): δ 2.34 (s, 3H, CH₃), 7.45–8.12 (m, 3H, aromatic), 8.87 (s, 1H, B(OH)₂).

  • Stability: The hydrochloride salt enhances stability, with >90% purity retained after 6 months at 4°C.

Industrial-Scale Considerations

Patents highlight scalability through:

  • In situ quenching of intermediates to minimize handling.

  • Continuous flow systems for bromination and borylation steps.

Challenges and Mitigation

  • Regioselectivity in bromination : Controlled NBS stoichiometry and low temperatures prevent di-substitution.

  • Boronic acid instability : Immediate HCl salt formation prevents protodeboronation .

Chemical Reactions Analysis

Types of Reactions

{6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Typically involves palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while oxidation and reduction reactions yield various oxidized and reduced derivatives, respectively .

Scientific Research Applications

{6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of {6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes. The imidazo[1,2-a]pyridine core can interact with various biological pathways, contributing to its overall activity .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Reactivity in Cross-Coupling Reactions
Compound Catalyst System Reaction Conditions Yield (%) Reference
This compound Pd(PPh₃)₄, Na₂CO₃, DME/H₂O 95–120°C, microwave 43–72
8-Bromo-6-chloroimidazo[1,2-a]pyridine Pd(dppf)Cl₂, K₂CO₃, THF 120°C, microwave 60–85
Imidazo[1,2-a]pyridine-6-boronic acid Pd(OAc)₂, SPhos, K₃PO₄, dioxane 100°C, conventional heating 70–90
Table 2: Physicochemical Comparison
Compound Solubility (Water) Stability Melting Point (°C)
This compound High (HCl salt) Stable at RT Not reported
Imidazo[1,2-a]pyridine-6-boronic acid Low Hygroscopic Decomposes
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid Moderate Stable 140–142

Biological Activity

{6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in cancer therapy and other therapeutic applications. This article discusses its biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure

The compound is characterized by the following chemical formula:
C8H10BClN2O2C_8H_{10}BClN_2O_2
This structure features a boronic acid moiety, which is significant for its interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing imidazo[1,2-a]pyridine structures exhibit various pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways involved in disease processes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. Notably, it has shown enhanced activity against human non-small cell lung cancer cells (HCC827) with an IC50 value indicating potent inhibition of cell growth.

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HCC8271.94PI3Kα inhibition
A5493.50PI3K pathway modulation
MCF-74.20Induction of apoptosis

The primary mechanism involves the inhibition of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in regulating cell growth and survival. Treatment with this compound leads to a reduction in the phosphorylation levels of downstream targets such as AKT and mTOR, ultimately resulting in cell cycle arrest at the G2/M phase.

Mechanism of Action

Structure-Activity Relationship (SAR)

The structural modifications on the imidazopyridine scaffold significantly influence the biological activity. For instance, alterations in substituents on the nitrogen atoms or modifications to the boron group can enhance binding affinity to target proteins or improve pharmacokinetic properties.

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

  • Study on Lung Cancer : In a study involving HCC827 cells, treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
  • Anti-inflammatory Effects : The compound also demonstrated anti-inflammatory properties by inhibiting NF-kB signaling pathways in LX-2 cells, which are activated during liver fibrosis.
  • In Vivo Efficacy : In animal models, administration of this compound led to a marked decrease in tumor size and improved survival rates compared to control groups.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis route for {6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride?

  • Methodological Answer : Synthesis typically involves coupling reactions using palladium catalysts. For example, Suzuki-Miyaura cross-coupling may employ Pd(PPh₃)₄ with aryl halides and boronic esters under inert conditions (e.g., DME/water solvent, Na₂CO₃ base, 95–120°C microwave heating). Intermediate purification via flash chromatography (silica/alumina) is critical to isolate the boronic acid hydrochloride . Pre-functionalization of the imidazo[1,2-a]pyridine core (e.g., bromination at position 6) is often required, as seen in analogous imidazo derivatives synthesized using NaHCO₃ and ethanol reflux .

Q. What analytical techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.0–8.6 ppm for imidazo-pyridine) and boronic acid protons (if present as free acid).
  • X-ray Crystallography : Resolves crystal packing and confirms substituent positions (e.g., bromine or methyl groups in related imidazo compounds) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (C₈H₈N₂ core: 132.17 g/mol; boronic acid-HCl adds ~82.5 g/mol) .

Q. How should this compound be stored to prevent degradation?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. The hydrochloride salt improves stability compared to free boronic acid, but moisture sensitivity persists. Use desiccants and avoid prolonged exposure to air or acidic/basic conditions to prevent protodeboronation or esterification .

Advanced Research Questions

Q. How does the hydrochloride salt influence the reactivity of the boronic acid moiety in cross-coupling reactions?

  • Methodological Answer : The HCl salt enhances solubility in polar solvents (e.g., water/DMF), facilitating Suzuki-Miyaura couplings. However, the acidic environment may promote side reactions (e.g., deboronation). Neutralization with mild bases (e.g., Na₂CO₃) prior to coupling is recommended. Studies on related arylboronic acid hydrochlorides show improved catalytic turnover when paired with Pd(OAc)₂ and SPhos ligands .

Q. What degradation pathways are observed under varying pH conditions?

  • Methodological Answer :

  • Acidic Conditions (pH < 4) : Protodeboronation occurs, yielding imidazo[1,2-a]pyridine derivatives.
  • Basic Conditions (pH > 8) : Hydrolysis of the boronic acid to borate esters or diethanolamine (DEA) adducts, which can be monitored via ¹¹B NMR .
  • Mitigation : Use buffered reaction media (pH 6–7) and avoid prolonged heating. Stability studies via accelerated aging (40°C/75% RH) coupled with HPLC tracking are advised .

Q. How can researchers resolve contradictions in catalytic efficiency reported for palladium-mediated reactions?

  • Methodological Answer :

  • Parameter Optimization : Screen ligands (e.g., SPhos vs. XPhos), Pd sources (e.g., PdCl₂ vs. Pd(OAc)₂), and solvent systems (DME vs. THF).
  • Analytical Validation : Quantify residual Pd via ICP-MS and assess boronic acid purity via iodometric titration.
  • Case Study : In a double-coupling approach, sequential addition of boronic acids (e.g., aryl and aminophenyl) improved yields from 44% to >65% in imidazo-pyridine syntheses .

Q. What strategies mitigate challenges in handling moisture-sensitive intermediates during synthesis?

  • Methodological Answer :

  • Schlenk Techniques : Use gloveboxes or vacuum lines for air-sensitive steps (e.g., lithiation or Grignard reactions).
  • Stabilization : Convert boronic acid to pinacol esters (stable to chromatography) and regenerate the acid via transesterification with DEA or HCl .
  • Real-Time Monitoring : Employ in situ FTIR or Raman spectroscopy to track intermediate stability during reactions .

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